
5-(bromomethyl)-1-benzothiophene-2-sulfonamide
Vue d'ensemble
Description
5-(bromomethyl)-1-benzothiophene-2-sulfonamide: is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both bromomethyl and sulfamoyl groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-benzothiophene-2-sulfonamide typically involves the bromination of 2-sulfamoylbenzo[b]thiophene. This can be achieved through a series of steps:
Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-1-benzothiophene-2-sulfonamide can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed:
Azide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
Chemistry: 5-(bromomethyl)-1-benzothiophene-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Biology and Medicine: In biological research, this compound is used to study the effects of benzo[b]thiophene derivatives on various biological pathways
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-1-benzothiophene-2-sulfonamide involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The sulfamoyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
5-Bromobenzo[b]thiophene: Lacks the sulfamoyl group, making it less versatile in chemical reactions.
2-Sulfamoylbenzo[b]thiophene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
5-Bromomethyl-2-methylbenzo[b]thiophene: Contains a methyl group instead of a sulfamoyl group, affecting its solubility and biological activity.
Uniqueness: 5-(bromomethyl)-1-benzothiophene-2-sulfonamide is unique due to the presence of both bromomethyl and sulfamoyl groups This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various compounds
Propriétés
Formule moléculaire |
C9H8BrNO2S2 |
|---|---|
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8BrNO2S2/c10-5-6-1-2-8-7(3-6)4-9(14-8)15(11,12)13/h1-4H,5H2,(H2,11,12,13) |
Clé InChI |
JOKNIUYQJUUYLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CBr)C=C(S2)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Imidazole-5-methanol, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8590348.png)
![methyl 4-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8590349.png)
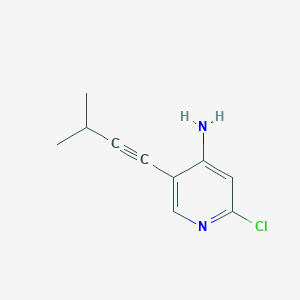
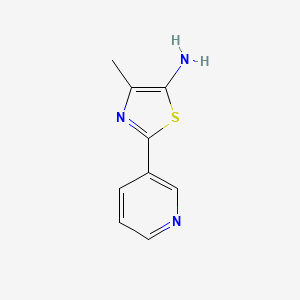

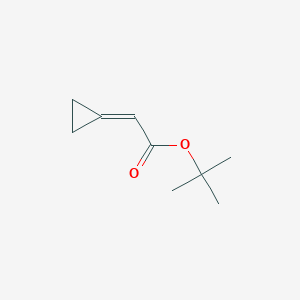
![3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8590373.png)
![3-(2-Chloroethanesulfonyl)-N-[2-(ethenylsulfanyl)ethyl]propanamide](/img/structure/B8590385.png)
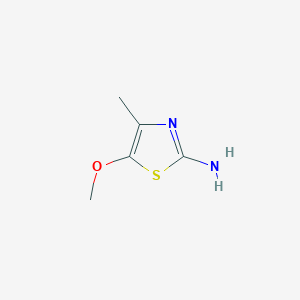

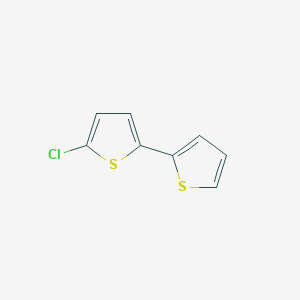
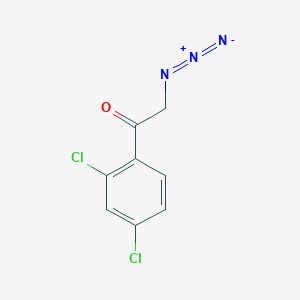
![2-[(Cyclopropylmethyl)amino]nicotinic acid](/img/structure/B8590418.png)
![2-Propenamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B8590426.png)
